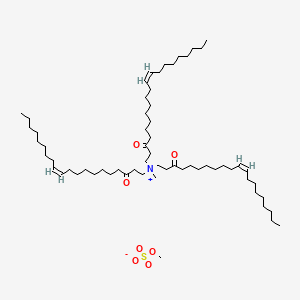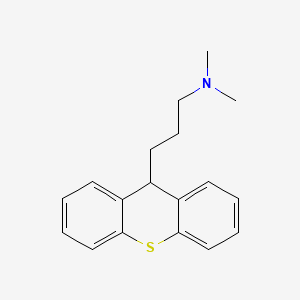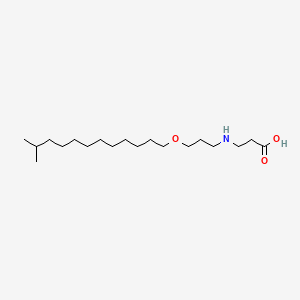
N-(3-(Isotridecyloxy)propyl)-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Isotridecyloxy)propyl)-beta-alanine is a specialized compound with a unique structure that combines an isotridecyloxy group with a beta-alanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Isotridecyloxy)propyl)-beta-alanine typically involves the reaction of beta-alanine with an appropriate isotridecyloxypropylating agent. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Isotridecyloxy)propyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isotridecyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3-(Isotridecyloxy)propyl)-beta-alanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(3-(Isotridecyloxy)propyl)-beta-alanine involves its interaction with specific molecular targets and pathways. The isotridecyloxy group may enhance the compound’s ability to penetrate cell membranes, while the beta-alanine backbone can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(Dimethylamino)propyl)-beta-alanine: Similar structure but with a dimethylamino group instead of an isotridecyloxy group.
N-(3-(Triethoxysilyl)propyl)-beta-alanine: Contains a triethoxysilyl group, used in different applications.
N-(3-(Carboxypropyl)-beta-alanine: Features a carboxypropyl group, with distinct chemical properties.
Uniqueness
N-(3-(Isotridecyloxy)propyl)-beta-alanine is unique due to its isotridecyloxy group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
97416-88-1 |
|---|---|
Molekularformel |
C19H39NO3 |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
3-[3-(11-methyldodecoxy)propylamino]propanoic acid |
InChI |
InChI=1S/C19H39NO3/c1-18(2)12-9-7-5-3-4-6-8-10-16-23-17-11-14-20-15-13-19(21)22/h18,20H,3-17H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
PYPVEPQAMZXSPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCOCCCNCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




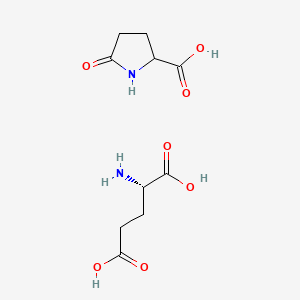
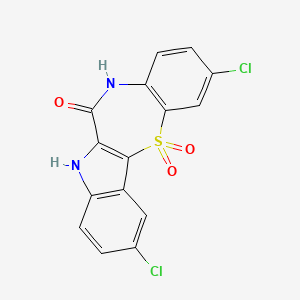
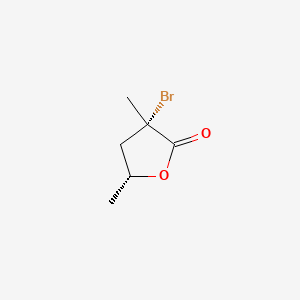

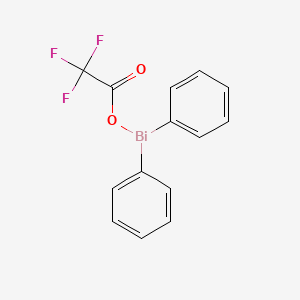
![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)

